Potency Advantage of TK-216 Over Parent Compound YK-4-279 in Ewing Sarcoma Cells
TK-216 demonstrates a 3-4 fold improvement in potency over the parent compound YK-4-279 in inhibiting EWS-FLI1-driven proliferation [1]. This represents a quantifiable enhancement in target engagement and cellular efficacy.
| Evidence Dimension | In vitro potency (fold improvement) |
|---|---|
| Target Compound Data | 3-4 fold more potent than YK-4-279 |
| Comparator Or Baseline | YK-4-279 (baseline potency) |
| Quantified Difference | 3-4 fold increased potency |
| Conditions | EWS-FLI1-dependent Ewing sarcoma cell lines; exact IC50 values not specified in abstract |
Why This Matters
Users seeking maximal target engagement in EWS-FLI1-driven models should prioritize TK-216 over YK-4-279, as the 3-4 fold potency gain translates to lower required concentrations and potentially reduced off-target effects at equivalent target coverage.
- [1] Selvanathan SP, et al. Abstract 694: TK-216: a novel, first-in-class, small molecule inhibitor of EWS-FLI1 in early clinical development, for the treatment of Ewing Sarcoma. Cancer Res. 2017;77(13_Suppl):694. View Source
